molecular formula C25H23NO5 B3046275 (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid CAS No. 1217663-73-4

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

Cat. No.: B3046275
CAS No.: 1217663-73-4
M. Wt: 417.5
InChI Key: YAHIXHKNZKCSQJ-DHIUTWEWSA-N
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Description

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid is a chiral amino acid derivative featuring:

  • An Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, widely used in peptide synthesis for temporary amine protection .
  • A meta-tolyl (m-tolyl) substituent (methyl group at the meta position of a phenyl ring), influencing steric and electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(3-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-15-7-6-8-16(13-15)22(23(27)24(28)29)26-25(30)31-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHIXHKNZKCSQJ-DHIUTWEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654604
Record name (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217663-73-4
Record name (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid , commonly referred to as Fmoc-amino acid, is a derivative of amino acids that plays a significant role in peptide synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.

  • Molecular Formula : C24_{24}H21_{21}NO5_5
  • Molecular Weight : 403.43 g/mol
  • CAS Number : 1217665-32-1

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The presence of the Fmoc (fluorenylmethoxycarbonyl) group allows for selective protection of the amino group during peptide coupling reactions, facilitating the formation of complex peptides with specific biological functions.

While specific mechanisms for this compound are not extensively documented, its biological activity can be inferred from its structural components:

  • Peptide Synthesis : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), where it protects the amino group from undesired reactions during synthesis.
  • Pharmacological Potential : Compounds with similar structures often exhibit significant pharmacological activities due to their ability to mimic natural peptides and proteins.

Case Studies and Research Findings

Research has shown that compounds similar to Fmoc-protected amino acids can exhibit various biological activities:

  • Antimicrobial Activity : Some studies have indicated that Fmoc-amino acids can enhance the efficacy of antimicrobial peptides, potentially leading to new antibiotic formulations.
  • Cancer Research : Peptides synthesized using Fmoc-amino acids have been investigated for their ability to inhibit tumor growth and metastasis in various cancer models.
  • Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities associated with structurally related compounds:

Compound NameBiological ActivityApplication
Fmoc-Amino AcidPeptide SynthesisDrug Development
Boc-Amino AcidPeptide SynthesisDrug Development
Ethyl GlycinateSimple Peptide ChainsBiochemical Research

Interaction Studies

Studies investigating the interactions of this compound with biological macromolecules have utilized various techniques:

  • NMR Spectroscopy : Used to elucidate conformational changes upon binding to target proteins.
  • Surface Plasmon Resonance (SPR) : Employed to measure binding affinities and kinetics with receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Tolyl Derivatives

Table 1: Comparison of Tolyl-Substituted Fmoc-Protected Amino Acids
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties
Target Compound m-tolyl C₂₅H₂₃NO₅ 417.45 Hydroxyl at C2; meta-methyl enhances solubility vs. ortho
(S)-2-...-3-(o-tolyl)propanoic acid () o-tolyl C₂₅H₂₃NO₄ 401.45 99.76 (HPLC) Ortho-methyl increases steric hindrance; lower solubility
(2S,3S)-3-...-3-(p-tolyl)propanoic acid () p-tolyl C₂₅H₂₃NO₅ 417.45 98% Para-methyl improves crystallinity; similar weight to target
(2S,3S)-3-...-3-(2-methoxyphenyl)propanoic acid () 2-methoxyphenyl C₂₅H₂₃NO₆ 433.45 Methoxy group introduces polarity; higher molecular weight

Key Observations :

  • Solubility : The meta-methyl group in the target compound may balance lipophilicity and solubility better than para- or ortho-substituents .
  • Crystallinity : Para-substituted derivatives (e.g., p-tolyl in ) often display higher crystallinity due to symmetric packing.

Functional Group Variations

Table 2: Comparison of Functional Group Modifications
Compound Name Functional Group Molecular Weight (g/mol) Application
Target Compound Hydroxyl (-OH) 417.45 Potential for hydrogen bonding in drug design
(R)-2-...-3-mercaptopropanoic acid () Thiol (-SH) Thiol-ene click chemistry; higher reactivity
(R)-2-...-3-(3,5-difluorophenyl)propanoic acid () Difluorophenyl Enhanced metabolic stability; electron-withdrawing effects
(S)-2-...-3-(6-chloro-1H-indol-3-yl)propanoic acid () Chloroindole Fluorescent probes; indole moiety for receptor targeting

Key Observations :

  • Hydrogen Bonding: The hydroxyl group in the target compound may improve binding affinity in biological systems compared to non-polar groups.
  • Reactivity : Thiol-containing analogs () are more reactive but require stringent handling due to oxidation sensitivity.
  • Biological Targeting : Indole derivatives () are prioritized in receptor-ligand studies, whereas difluorophenyl groups () enhance pharmacokinetics.
Table 3: Hazard Comparison
Compound Name GHS Hazards Precautionary Measures
Target Compound Not specified Assume standard PPE for Fmoc derivatives
(S)-2-...-3-(o-tolyl)propanoic acid () H302, H315, H319, H335 Use fume hood; avoid inhalation
(R)-2-...-3-mercaptopropanoic acid () Not specified Antioxidant storage; inert atmosphere

Key Observations :

  • Tolyl-substituted compounds () carry moderate toxicity risks (e.g., skin/eye irritation), necessitating controlled handling .
  • Data gaps exist for the target compound’s hazards, but analogous Fmoc derivatives generally require standard lab precautions.

Q & A

Basic: What are the critical steps in synthesizing Fmoc-protected amino acids like (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid?

Methodological Answer:
Synthesis typically involves:

Amino Acid Activation : React the amino acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a basic medium (e.g., sodium carbonate in 1,4-dioxane/water) to protect the amine group.

Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) to facilitate amide bond formation.

Purification : Employ reverse-phase chromatography (C18 columns) with gradients of water/acetonitrile (0.1% TFA) to isolate the product.

Characterization : Validate via 1H^1H-NMR (confirming Fmoc aromatic protons at δ 7.3–7.8 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • 1H^1H-NMR : Identify Fmoc protons (δ 7.3–7.8 ppm) and hydroxy/m-tolyl groups (δ 2.3 ppm for methyl, δ 6.7–7.1 ppm for aromatic protons).
  • 13C^{13}C-NMR : Confirm carbonyl carbons (Fmoc carbonyl at ~155 ppm, carboxylic acid at ~170 ppm).
  • Mass Spectrometry : ESI-MS in negative mode to detect [M-H]^- ions. Discrepancies in mass data may require HRMS (High-Resolution MS) for resolution .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in amber vials under inert gas (argon) at -20°C to prevent hydrolysis .

Advanced: How can researchers resolve contradictions between HPLC purity and mass spectrometry data?

Methodological Answer:

Reanalyze Purity : Use orthogonal methods (e.g., two different HPLC columns: C18 and HILIC) to confirm retention time consistency.

Isolate Impurities : Collect HPLC fractions of unexpected peaks and characterize via NMR/MS.

Assess Stability : Test for degradation under storage/experimental conditions (e.g., pH, temperature).

Cross-Validate : Compare with synthetic intermediates to trace contamination sources .

Advanced: How do structural variations (e.g., fluorophenyl vs. m-tolyl substituents) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :

    SubstituentBiological Effect (Example)Source
    3,5-DifluorophenylEnhanced enzyme inhibition potency
    m-TolylImproved metabolic stability
  • Method : Synthesize analogs, test in assays (e.g., enzyme inhibition), and correlate logP/logD values with activity .

Advanced: What strategies optimize coupling reactions during synthesis?

Methodological Answer:

  • Reagent Selection : Use HOBt (hydroxybenzotriazole) or HOAt to reduce racemization.
  • Temperature Control : Conduct reactions at 0–4°C to minimize side reactions.
  • Solvent Choice : Anhydrous DMF or dichloromethane improves Fmoc-amino acid solubility.
  • Monitoring : Track reaction progress via TLC (silica gel, UV detection) or in-situ FTIR for carbonyl absorption .

Advanced: How to interpret unexpected stereochemical outcomes in derivatives?

Methodological Answer:

Chiral HPLC : Compare retention times with enantiomerically pure standards.

Circular Dichroism (CD) : Analyze Cotton effects to confirm configuration.

X-ray Crystallography : Resolve absolute configuration if crystals are obtainable.

Computational Modeling : Use DFT calculations to predict stability of stereoisomers .

Advanced: When designing experiments, how to choose between Fmoc and other amine-protecting groups?

Methodological Answer:

  • Fmoc Advantages : Labile to piperidine (mild conditions), compatible with solid-phase peptide synthesis.
  • Alternatives : Use Boc (tert-butoxycarbonyl) for acid-stable protection.
  • Decision Factors :
    • Deprotection Conditions : Fmoc requires base (e.g., 20% piperidine), while Boc requires TFA.
    • Downstream Applications : Fmoc is preferred for peptide synthesis due to orthogonality with other groups .

Advanced: How to mitigate hazards associated with respiratory irritation (H335)?

Methodological Answer:

  • Engineering Controls : Use local exhaust ventilation (LEV) systems.
  • Procedural Adjustments : Handle powders in glove boxes or under argon.
  • Emergency Protocols : Pre-treat lab surfaces with 5% sodium bicarbonate to neutralize spills .

Advanced: What analytical methods differentiate between diastereomers of this compound?

Methodological Answer:

Chiral Stationary Phase HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients.

NMR Spectroscopy : Analyze 1H^1H-NMR splitting patterns (e.g., vicinal coupling constants 3JHH^3J_{HH}).

Polarimetry : Measure specific optical rotation ([α]D_D) and compare with literature values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

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